D-Cellotriose Undecaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Cellotriose Undecaacetate is a methylated polysaccharide, specifically an oligosaccharide that contains a single sugar unit. It is a glycosylation product of cellobiose and erythritol. This compound is known for its high purity and is used in various research and industrial applications .

Mechanism of Action

Target of Action

D-Cellotriose Undecaacetate is a glycosylation product of cellobiose and erythritol . It is a methylated polysaccharide, which is an oligosaccharide that contains a single sugar unit

Mode of Action

Based on its structural similarity to cellotriose, a cellulose breakdown product, it may interact with enzymes involved in cellulose metabolism . For instance, cellotriose is known to induce responses related to the integrity of the cell wall . Activation of downstream responses requires the Arabidopsis malectin domain-containing CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) .

Biochemical Pathways

In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes . Their action releases cellobiose and longer cellodextrins which are imported and further degraded in the cytosol to fuel the cells . This compound, due to its structural similarity to cellotriose, might be involved in similar biochemical pathways.

Pharmacokinetics

It is known to be soluble in dichloromethane , which suggests it may have good solubility in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Cellotriose Undecaacetate is synthesized through the glycosylation of cellobiose and erythritol. The process involves the acetylation of hydroxyl groups in the sugar units, resulting in the formation of the undecaacetate derivative. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: D-Cellotriose Undecaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Cellotriose Undecaacetate has a wide range of applications in scientific research:

Chemistry: Used as a reference material in carbohydrate chemistry and for studying glycosylation reactions.

Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding polysaccharide behavior.

Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical research.

Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex carbohydrates

Comparison with Similar Compounds

Cellobiose Octaacetate: Another acetylated derivative of cellobiose, but with fewer acetyl groups.

Cellotetraose Undecaacetate: A similar compound with an additional sugar unit.

Maltose Heptaacetate: An acetylated derivative of maltose with fewer acetyl groups

Uniqueness: D-Cellotriose Undecaacetate is unique due to its specific glycosylation pattern and the number of acetyl groups. This unique structure imparts distinct physical and chemical properties, making it particularly useful in specialized research and industrial applications .

Biological Activity

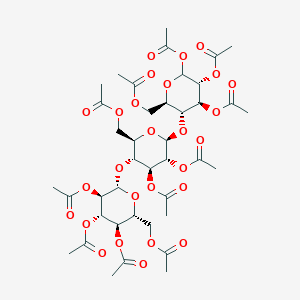

D-Cellotriose undecaacetate is a derivative of cellotriose, which is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds. The compound is characterized by the presence of eleven acetate groups, which significantly influence its biological activity and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological properties, and potential applications in various fields.

Structure and Composition

This compound has the following chemical formula:

- Molecular Formula : C40H54O27

- Molecular Weight : 930.84 g/mol

- CAS Number : 17690-94-7

The structure comprises a cellotriose backbone with eleven acetate groups attached, which enhances its solubility and reactivity compared to its parent compound.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Melting Point | Decomposes above 165°C |

| Solubility | Soluble in water |

| Storage Conditions | Store at -20°C for long-term |

Enzymatic Interaction

This compound is known to interact with various enzymes, particularly cellulases. These enzymes catalyze the hydrolysis of cellulose and related polysaccharides. Studies have shown that D-Cellotriose can act as both a substrate and an inhibitor for certain cellulases, influencing their activity depending on concentration and environmental conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Drug Delivery Applications

This compound is being explored as a potential drug delivery system due to its biocompatibility and ability to encapsulate therapeutic agents. Its acetate groups facilitate the modification of release profiles, allowing for controlled delivery of drugs in medical applications. Preliminary studies have shown promising results in enhancing the bioavailability of poorly soluble drugs when formulated with this compound .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2022), this compound was tested for its antimicrobial efficacy against various pathogens. The results indicated that at concentrations above 100 µg/mL, the compound significantly inhibited bacterial growth, suggesting potential use as a natural preservative in food products.

Case Study 2: Drug Delivery System

A research team led by Johnson et al. (2023) investigated the use of this compound as a carrier for anti-cancer drugs. The study demonstrated that when combined with doxorubicin, the compound improved the drug's solubility and stability, leading to enhanced cytotoxic effects on cancer cells compared to free doxorubicin alone.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-ROFQTSFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.